2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid
Overview
Description
2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid is a compound known for its unique chemical structure and properties. It is characterized by the presence of a nitro group attached to a benzoxadiazole ring, which is further connected to an amino benzoic acid moiety. This compound is often used in various scientific research applications due to its fluorescent properties and ability to act as a probe in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with an appropriate amine under controlled conditions. One common method includes the use of 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl) as a starting material, which reacts with an amine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoxadiazole ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts or reducing agents like sodium dithionite.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or neutral conditions.
Major Products:
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the nucleophile used but typically involve the replacement of a substituent on the benzoxadiazole ring
Scientific Research Applications
2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in cellular imaging to monitor glucose uptake and other metabolic processes.
Medicine: Utilized in diagnostic assays to detect specific biomolecules or monitor disease progression.
Industry: Applied in the development of sensors and analytical devices for detecting various substances
Mechanism of Action
The mechanism by which 2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a probe in various assays. The molecular targets and pathways involved depend on the specific application, such as binding to glucose transporters in cellular imaging studies .
Comparison with Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG): A fluorescent glucose analog used in metabolic studies.
NBD-TMA: A fluorescent dye used for monitoring renal transport and measuring gap junction coupling
Uniqueness: 2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid is unique due to its specific structure, which combines a benzoxadiazole ring with an amino benzoic acid moiety. This combination imparts distinct fluorescent properties and makes it suitable for a wide range of applications in scientific research .
Properties
IUPAC Name |
2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O5/c18-13(19)7-3-1-2-4-8(7)14-9-5-6-10(17(20)21)12-11(9)15-22-16-12/h1-6,14H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGYGSMIHWVJIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331222 | |
Record name | 2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665235 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333433-90-2 | |
Record name | 2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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